molecular formula C20H19N5O4S B6452373 6-{1-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)sulfonyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine-3-carbonitrile CAS No. 2549026-75-5

6-{1-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)sulfonyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine-3-carbonitrile

Cat. No.: B6452373
CAS No.: 2549026-75-5
M. Wt: 425.5 g/mol
InChI Key: ZFVJWNUKUZTZHA-UHFFFAOYSA-N
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Description

This compound features a pyridine-3-carbonitrile core substituted with a highly complex bicyclic system: an octahydropyrrolo[2,3-c]pyrrole moiety linked via a sulfonyl group to a 3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole fragment. The octahydropyrrolo[2,3-c]pyrrole system introduces conformational rigidity and stereochemical complexity, which could influence binding affinity in biological targets .

Properties

IUPAC Name

6-[1-[(3-methyl-2-oxo-1,3-benzoxazol-5-yl)sulfonyl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O4S/c1-23-16-8-15(3-4-18(16)29-20(23)26)30(27,28)25-7-6-14-11-24(12-17(14)25)19-5-2-13(9-21)10-22-19/h2-5,8,10,14,17H,6-7,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFVJWNUKUZTZHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)N3CCC4C3CN(C4)C5=NC=C(C=C5)C#N)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The chemical structure of the compound can be broken down into distinct functional groups that contribute to its biological activity. Key features include:

  • Benzoxazole moiety : Known for its antimicrobial and anticancer properties.
  • Pyridine ring : Often associated with various pharmacological activities.
  • Sulfonamide group : Commonly found in drugs with antibacterial properties.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC_{19}H_{22}N_{4}O_{4}S
Molecular Weight370.41 g/mol

Antimicrobial Activity

Research has demonstrated that derivatives of benzoxazole exhibit significant antimicrobial properties. A study on related compounds found that they were effective against a range of Gram-positive and Gram-negative bacteria as well as yeasts, suggesting that the benzoxazole component may enhance antimicrobial efficacy .

Cytotoxicity Studies

Cytotoxicity assays conducted on similar benzoxazole derivatives indicated promising results against various cancer cell lines, including K562 (chronic myeloid leukemia) and HeLa (cervical cancer) cells. The compounds were assessed using MTT assays, which measure cell viability post-treatment .

The proposed mechanism of action for compounds containing benzoxazole involves the inhibition of DNA synthesis or interference with cellular metabolic pathways. This is particularly relevant in cancer therapy, where disrupting the proliferation of cancer cells is crucial.

Study 1: Antimicrobial Efficacy

In a comparative study, a series of benzoxazole derivatives were synthesized and tested for their antimicrobial activity. The results showed that compounds with a sulfonamide group exhibited enhanced activity against Staphylococcus aureus and Escherichia coli compared to those without this functional group. The study concluded that the incorporation of sulfonamide significantly boosts antibacterial efficacy .

Study 2: Anticancer Potential

Another investigation focused on the cytotoxic effects of similar compounds on various cancer cell lines. The study reported IC50 values indicating that certain derivatives had potent antiproliferative effects, leading to apoptosis in treated cells. This suggests that the structural elements present in the compound may play a critical role in its anticancer properties .

Comparison with Similar Compounds

Physicochemical and Spectral Comparison

Melting Points and Yields

Compound Class Example Yield Melting Point (°C) Reference
Pyrano[2,3-c]pyrazole-5-carbonitriles 80% 170–171
Spiro[indole-pyrano-pyrazoles] N/A 206–208
Target Compound Not Reported Not Reported

The absence of data for the target compound highlights a gap in published literature.

NMR Spectral Trends

  • Pyridine-3-carbonitrile Core: In similar compounds (e.g., 6-(3-amino-4-methyl-1H-pyrazol-1-yl)pyridine-3-carbonitrile), the pyridine protons resonate at δ 7.5–8.5 ppm, while the nitrile group is observed at ~110–120 ppm in $^{13}\text{C}$ NMR .
  • Benzoxazole Protons : In related benzoxazole derivatives, aromatic protons appear at δ 6.8–7.6 ppm, and the oxazole methyl group resonates near δ 2.1 ppm .

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